N-(1H-indazol-7-yl)thiourea

Description

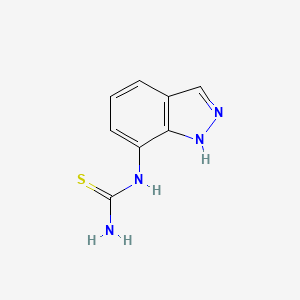

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-7-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXLTGRPKGRTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(1H-indazol-7-yl)thiourea CAS 381211-75-2 properties

An In-Depth Technical Guide to N-(1H-indazol-7-yl)thiourea: A Privileged Scaffold Approach for Drug Discovery

Executive Summary

This compound (CAS 381211-75-2) represents a compelling molecular entity for contemporary drug discovery programs. While specific research on this particular compound is nascent, its structure is a deliberate amalgamation of two well-established pharmacophores: the indazole ring and the thiourea moiety. The indazole scaffold is a cornerstone of numerous approved therapeutics, particularly in oncology, prized for its ability to mimic purine structures and interact with key biological targets like protein kinases.[1][2][3] Concurrently, the thiourea group is a versatile functional motif known for its diverse biological activities, stemming from its potent hydrogen bonding capabilities.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, elucidating the compound's physicochemical properties, proposing a robust synthetic pathway, and contextualizing its therapeutic potential. We will delve into the biological rationale for its design, outline detailed experimental workflows for target validation, and provide essential safety and handling protocols, thereby establishing a foundational framework for its exploration as a novel therapeutic candidate.

The Strategic Combination of Privileged Scaffolds

In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is a quintessential example of such a scaffold. Its bicyclic structure, featuring a fused benzene and pyrazole ring, is a bioisosteric mimic of the endogenous purine ring, enabling it to function as a versatile "hinge-binder" in the ATP-binding pockets of numerous protein kinases.[2][7] This has led to the development of successful drugs for cancer and inflammatory diseases.[2][3]

The thiourea moiety, characterized by a central carbon double-bonded to sulfur and single-bonded to two amines, offers a distinct set of functionalities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the unique properties of the thione group, has been exploited to generate compounds with a wide spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties.[4][6]

The logical design of this compound, therefore, is to leverage the target-directing properties of the indazole core with the potent intermolecular interaction capabilities of the thiourea group. This combination creates a molecule with significant potential to explore new chemical space and discover novel biological activities.

Caption: Conceptual merging of two privileged scaffolds to create a novel chemical entity.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its development. The key properties of this compound are summarized below. The structure is characterized by the thermodynamically stable 1H-indazole tautomer and the thione tautomer of the thiourea group.[4][7]

| Property | Value | Source |

| CAS Number | 381211-75-2 | [8] |

| Molecular Formula | C₈H₈N₄S | [8] |

| Molecular Weight | 192.24 g/mol | [8] |

| Melting Point | 203-204 °C | |

| Appearance | Solid (predicted) | - |

| MDL Number | MFCD03102719 |

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 7-nitro-1H-indazole:

-

Reduction of the Nitro Group: The nitro group of 7-nitro-1H-indazole is reduced to a primary amine (7-amino-1H-indazole). Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium, are highly effective for this transformation.

-

Thiourea Formation: The resulting 7-amino-1H-indazole is reacted with an isothiocyanate-generating reagent. A common and reliable method is the reaction of the amine with benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl protecting group, yielding the desired N-substituted thiourea.[5]

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 7-Amino-1H-indazole

-

To a stirred solution of 7-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-amino-1H-indazole.

Step 2: Synthesis of this compound

-

Dissolve benzoyl chloride (1.1 eq) in anhydrous acetone and add potassium thiocyanate (KSCN) (1.1 eq).

-

Heat the mixture to reflux for 1 hour to form benzoyl isothiocyanate in situ.

-

Cool the mixture and add a solution of 7-amino-1H-indazole (1.0 eq) in acetone dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Remove the solvent under reduced pressure. To the resulting crude intermediate, add a 10% aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to 80-90 °C for 4-6 hours to effect hydrolysis of the benzoyl group.

-

Cool the solution and neutralize with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Rationale and Proposed Screening Strategy

The therapeutic potential of this compound is predicated on the extensive pharmacology of its constituent scaffolds. Indazole derivatives are potent inhibitors of various protein kinases, including FGFR, Pim kinases, and Aurora kinases, making oncology a primary area for investigation.[3][7] The thiourea moiety contributes significant hydrogen bonding potential, which can enhance binding affinity and confer a broad range of activities, including antimicrobial and antiviral effects.[4][5]

A logical first step for characterizing the biological activity of this compound is to perform a broad screening cascade.

Proposed Screening Cascade:

-

Primary Biochemical Screening: Screen the compound against a large, diverse panel of protein kinases. This is a high-throughput and direct method to identify potential enzymatic targets. The causality is clear: a reduction in kinase activity (measured, for example, by ADP production) directly implicates the compound as an inhibitor.

-

Secondary Cellular Screening: For any validated hits from the primary screen, the compound should be tested in relevant cell-based assays. For example, if the compound inhibits an oncogenic kinase, it should be tested for anti-proliferative activity in cancer cell lines known to be dependent on that kinase. This step is crucial for confirming that enzymatic inhibition translates to a functional cellular effect.

-

Antimicrobial Screening: Concurrently, the compound should be evaluated for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi to explore its potential outside of oncology.

Caption: A tiered experimental workflow for biological characterization.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay Example)

This protocol describes a luminescent ADP detection assay to measure kinase activity, a self-validating system where the signal is directly proportional to the amount of ADP generated.

-

Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound (this compound) at various concentrations (e.g., 10-point serial dilution).

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound or vehicle control (DMSO).

-

Add 5 µL of a 2X kinase/substrate solution.

-

Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Toxicology Profile

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative risk assessment must be based on the known hazards of its constituent functional groups.

-

Thiourea: The parent compound, thiourea, is classified as an acute oral toxin, a skin irritant, a skin sensitizer, and is suspected of damaging fertility or the unborn child.[9] It is also listed as a carcinogen under California's Proposition 65.[10]

-

Indazole: The indazole scaffold and its simple derivatives are generally classified as skin and eye irritants and may cause respiratory irritation upon inhalation.[11][12]

Given these potential hazards, this compound should be handled with care as a potentially toxic and carcinogenic substance.

| Potential Hazard | Associated Moiety | Recommended Precaution |

| Acute Toxicity (Oral) | Thiourea | Do not ingest. Wash hands thoroughly after handling. |

| Carcinogenicity | Thiourea | Handle in a certified chemical fume hood. |

| Reproductive Toxicity | Thiourea | Avoid exposure if pregnant or planning to conceive. |

| Skin/Eye Irritation | Both | Wear nitrile gloves, a lab coat, and safety glasses. |

| Respiratory Irritation | Indazole | Handle as a powder only in a fume hood. |

Standard Handling Procedure: All manipulations involving solid this compound or its concentrated solutions should be performed in a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a lead compound for drug discovery. By uniting the kinase-targeting prowess of the indazole scaffold with the versatile binding properties of the thiourea moiety, it presents a unique opportunity for identifying novel inhibitors in oncology and potentially other therapeutic areas like infectious diseases. The synthetic route is straightforward, and a clear, tiered screening strategy can efficiently elucidate its biological activity profile. Future work should focus on executing the proposed screening cascade, and should promising activity be identified, initiating a structure-activity relationship (SAR) study to optimize potency, selectivity, and drug-like properties.

References

- Nexchem Ltd. (2022-10-17). SAFETY DATA SHEET - Thiourea.

- Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

- MDPI. (2022-05-05). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling.

- Matrix Scientific. This compound.

- Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- PubMed. Indazole Derivatives: Promising Anti-tumor Agents.

- Sinfoo Biotech. This compound,(CAS# 381211-75-2).

- PubChem. 4,5,6,7-tetrahydro-1H-indazole.

- Flinn Scientific. (2014-03-25). Thiourea SDS (Safety Data Sheet).

- MDPI. (2024-05-31). Biological Applications of Thiourea Derivatives: Detailed Review.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- MDPI. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.

- PubChem. 1H-Indazole.

- PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- Fisher Scientific. (2010-12-15). SAFETY DATA SHEET - Thiourea.

Sources

- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound,(CAS# 381211-75-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. fishersci.com [fishersci.com]

- 11. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Characterization and Synthetic Utility of 1-(1H-indazol-7-yl)thiourea

Executive Summary

1-(1H-indazol-7-yl)thiourea (CAS: 381211-75-2) represents a critical pharmacophore in medicinal chemistry, particularly within the design of kinase inhibitors and receptor modulators. As a disubstituted indazole derivative, it combines the privileged bicyclic nitrogen scaffold of indazole with the hydrogen-bonding and metal-chelating capabilities of a thiourea moiety. This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and utility in drug discovery.[1]

Structural Elucidation and Physicochemical Profile[2][3][4][5]

Chemical Identity[1][4][6][7]

-

IUPAC Name: 1-(1H-indazol-7-yl)thiourea

-

Common Synonyms: N-(1H-indazol-7-yl)thiourea; 7-Indazolylthiourea

-

Molecular Formula: C

H -

Molecular Weight: 192.24 g/mol [1]

Structural Connectivity and Tautomerism

The compound features a 1H-indazole core—a fusion of a benzene ring and a pyrazole ring.[1] The thiourea group [–NH–C(=S)–NH

Critical Tautomeric Considerations: Indazoles exhibit annular tautomerism between the 1H- and 2H- forms. In the solid state and most non-polar solvents, the 1H-tautomer is thermodynamically favored due to aromatic stabilization. However, the introduction of the thiourea group at position 7 creates potential for intramolecular hydrogen bonding between the thiourea N-H and the indazole N-1 or N-2, potentially influencing the tautomeric equilibrium and binding modes in biological pockets.

Quantitative Physicochemical Data[1]

| Property | Value | Context |

| Molecular Weight | 192.24 Da | Suitable for Fragment-Based Drug Design (FBDD) |

| Exact Mass | 192.0470 | Monoisotopic mass for HRMS validation |

| H-Bond Donors | 3 | Includes thiourea –NH |

| H-Bond Acceptors | 1 | Sulfur atom (soft acceptor) |

| cLogP | ~1.1 - 1.5 | Moderate lipophilicity; likely good membrane permeability |

| Topological Polar Surface Area (TPSA) | ~80 Å | Suggests high oral bioavailability potential |

Synthetic Methodologies

Retrosynthetic Analysis

The most robust synthetic approach disconnects the thiourea moiety to reveal 7-aminoindazole as the primary precursor.[1] Direct thiourea formation can be achieved via nucleophilic addition to thiophosgene equivalents or, more elegantly, via a benzoyl isothiocyanate intermediate to avoid handling toxic thiophosgene gas.[1]

Protocol: Benzoyl Isothiocyanate Route (Recommended)

This method is preferred for its operational safety and high purity of the final primary thiourea.[1]

Step 1: Formation of the N-benzoyl thiourea intermediate

-

Reagents: 7-Aminoindazole (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).

-

Procedure: Dissolve 7-aminoindazole in anhydrous acetone under an inert atmosphere (N

). Add benzoyl isothiocyanate dropwise at 0°C. -

Mechanism: The nucleophilic amine at position 7 attacks the electrophilic carbon of the isothiocyanate.[1]

-

Observation: Formation of a precipitate (intermediate) typically occurs within 1-2 hours.[1]

Step 2: Hydrolysis to the target thiourea

-

Reagents: 10% NaOH (aq) or K

CO -

Procedure: Treat the intermediate directly with base and heat to reflux for 30–60 minutes.

-

Workup: Acidify carefully with HCl to pH ~7–8 to precipitate the product.

Visualization of Synthetic Pathway

Caption: Step-wise synthesis from nitro-precursor to final thiourea via benzoyl-protected intermediate.

Analytical Characterization Standards

To validate the synthesis of 1-(1H-indazol-7-yl)thiourea, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

- 13.0-13.5 ppm: Broad singlet (1H, Indazole N-H).

- 9.5-10.0 ppm: Broad singlet (1H, Thiourea –NH–Ar).

- 8.1 ppm: Singlet (1H, H-3 of indazole ring).

- 7.0-8.0 ppm: Multiplets (3H, Benzene ring protons H-4, H-5, H-6).

-

7.0-7.5 ppm: Broad singlet (2H, Thiourea –NH

Mass Spectrometry (ESI-MS)

-

Positive Mode [M+H]

: Calculated: 193.05; Observed: 193.1 ± 0.1.[1] -

Fragmentation Pattern: Loss of NH

(17 Da) or H

Biological Context and Applications

Kinase Inhibition Pharmacophore

The indazole ring is a classic "hinge-binder" in kinase inhibitor design, mimicking the adenine ring of ATP. The addition of a thiourea group at position 7 introduces a "tail" that can:

-

Form Hydrogen Bonds: The thiourea –NH groups act as donors to residues like the Gatekeeper or catalytic lysine.[1]

-

Chelate Metals: Thioureas can coordinate with divalent cations (Mg

, Zn

Bioisosteric Relationships

Researchers often utilize this scaffold to explore bioisosteric replacements for:

-

Ureas: To improve potency or alter metabolic stability.[1]

-

Cyanoguanidines: To modulate pKa and solubility.[1]

Biological Interaction Pathway[1]

Caption: Mechanistic interaction of the indazolyl-thiourea scaffold within a biological target pocket.

References

-

PubChem. (2024).[1][6][7] Compound Summary: 1H-Indazole.[1][8][9][3] National Library of Medicine.[1][7] Retrieved from [Link]

-

MDPI. (2024).[1] Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link][8]

Sources

- 1. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 381211-75-2 Cas No. | (1H-Indazol-7-yl)thiourea | Apollo [store.apolloscientific.co.uk]

- 3. This compound,(CAS# 381211-75-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 1-(1H-Indazol-7-yl)thiourea [chemicalbook.com]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. 1-(2,5-dimethylphenyl)-3-(1H-indazol-6-yl)thiourea | C16H16N4S | CID 24160706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S | CID 2768037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(1-methyl-1H-indazol-7-yl)thiourea, CasNo.41968-38-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

A Technical Guide to N-(1H-indazol-7-yl)thiourea and N-(1-methyl-1H-indazol-7-yl)thiourea: A Comparative Analysis for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive comparative analysis of N-(1H-indazol-7-yl)thiourea and its N-methylated counterpart, N-(1-methyl-1H-indazol-7-yl)thiourea. As the indazole scaffold continues to be a cornerstone in medicinal chemistry, understanding the nuanced effects of subtle structural modifications is paramount for rational drug design. This document will delve into the synthesis, physicochemical properties, and potential biological implications of these two closely related molecules, offering field-proven insights and detailed experimental protocols.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a well-established "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in a multitude of intermolecular interactions have led to its incorporation into numerous clinically approved drugs and investigational agents.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases, which are critical targets in oncology and inflammatory diseases.[2][3] The strategic functionalization of the indazole core, including the introduction of substituents such as a thiourea moiety, can significantly modulate the biological activity and pharmacokinetic profile of the resulting compounds.

Structural Elucidation and Comparative Overview

The two molecules at the heart of this guide are distinguished by a single methyl group at the N1 position of the indazole ring. This seemingly minor alteration can have profound consequences on the molecule's behavior, both in vitro and in vivo.

The N-H proton in this compound can act as a hydrogen bond donor, a critical feature for molecular recognition at a biological target. In contrast, the N-methyl group in N-(1-methyl-1H-indazol-7-yl)thiourea blocks this hydrogen bonding capability but introduces a lipophilic character, which can influence cell permeability and metabolic stability.

Proposed Synthesis and Methodologies

Synthesis of 7-Aminoindazole Precursors

The synthesis of 7-amino-1H-indazole and its N-methylated analog can be approached from commercially available starting materials, such as 2-methyl-3-nitroaniline.

Experimental Protocol: Synthesis of 7-Nitro-1H-indazole

-

Diazotization: Dissolve 2-methyl-3-nitroaniline in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

-

Cyclization: The resulting diazonium salt solution is typically warmed to induce intramolecular cyclization, yielding 7-nitro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.

Experimental Protocol: N-Methylation of 7-Nitro-1H-indazole

-

Reaction Setup: To a solution of 7-nitro-1H-indazole in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Separation: After completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent. The resulting mixture of N1 and N2 methylated isomers must be carefully separated using column chromatography. The regioselectivity of N-alkylation in indazoles can be influenced by steric hindrance and the electronic nature of substituents.

Experimental Protocol: Reduction of the Nitro Group

-

Catalytic Hydrogenation: Dissolve the nitroindazole derivative in a suitable solvent (e.g., ethanol or ethyl acetate) and subject it to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Alternative Reduction: Alternatively, reduction can be achieved using a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.

-

Isolation: Upon completion, the catalyst is filtered off (for hydrogenation) or the reaction is neutralized and extracted to yield the corresponding 7-aminoindazole.

Formation of the Thiourea Moiety

The final step involves the conversion of the amino group to a thiourea.

Experimental Protocol: Thiourea Synthesis

-

Isothiocyanate Formation: A common method involves the reaction of the amine with benzoyl isothiocyanate, which is readily prepared from benzoyl chloride and ammonium thiocyanate.[4]

-

Condensation: The 7-aminoindazole is reacted with the in-situ generated or isolated benzoyl isothiocyanate in a suitable solvent like acetone or THF.

-

Hydrolysis: The resulting N-benzoylthiourea derivative is then hydrolyzed, typically with aqueous sodium hydroxide, to remove the benzoyl protecting group and yield the desired N-(indazol-7-yl)thiourea.

-

Purification: The final product is isolated by filtration and purified by recrystallization or column chromatography.

Comparative Physicochemical Properties

The introduction of the N-methyl group is expected to significantly alter the physicochemical properties of the molecule.

| Property | This compound | N-(1-methyl-1H-indazol-7-yl)thiourea | Rationale for Difference |

| Hydrogen Bond Donors | 2 (indazole N-H, thiourea N-H) | 1 (thiourea N-H) | The N1-H of the indazole ring is replaced by a methyl group. |

| Hydrogen Bond Acceptors | 3 (indazole N, thiourea S, thiourea N) | 3 (indazole N, thiourea S, thiourea N) | The number of acceptor sites remains the same. |

| Predicted LogP | Lower | Higher | The methyl group increases lipophilicity. |

| Aqueous Solubility | Higher | Lower | The loss of a hydrogen bond donor and increased lipophilicity generally decrease aqueous solubility. |

| Acidity/Basicity | The indazole N-H is weakly acidic. | The N-methylated indazole is less acidic. | The electron-donating methyl group reduces the acidity of the indazole ring system. |

Postulated Biological Activity and Structure-Activity Relationship (SAR)

While no direct biological data exists for these two specific compounds, we can infer potential activities and SAR based on the extensive literature on indazole and thiourea derivatives.

Potential as Kinase Inhibitors

The indazole scaffold is a common hinge-binding motif in many kinase inhibitors. The N1-H of the indazole ring often forms a crucial hydrogen bond with the hinge region of the kinase.

-

This compound: The presence of the N1-H suggests that this compound could act as a Type I kinase inhibitor, forming a key hydrogen bond with the kinase hinge. The thiourea moiety could occupy the solvent-exposed region and form additional interactions.

-

N-(1-methyl-1H-indazol-7-yl)thiourea: The absence of the N1-H donor would likely prevent canonical hinge-binding. However, this does not preclude inhibitory activity. The methyl group could provide favorable van der Waals interactions in a hydrophobic pocket. Alternatively, the molecule might adopt a different binding mode or inhibit kinases that do not rely on this specific hydrogen bond. The increased lipophilicity might also lead to improved cell permeability and potency in cell-based assays.

Other Potential Biological Activities

Thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4] The combination of the indazole and thiourea pharmacophores could lead to synergistic or novel biological activities.

Conclusion and Future Directions

This compound and N-(1-methyl-1H-indazol-7-yl)thiourea represent an intriguing pair of compounds for further investigation in drug discovery. The presence or absence of the N-methyl group provides a clear vector for probing the structure-activity relationship of indazole-based compounds.

This guide has outlined a rational and experimentally sound approach to the synthesis and comparative evaluation of these two molecules. The proposed protocols are based on well-established chemical transformations. The subsequent comparative analysis of their physicochemical and biological properties will provide valuable insights for the design of next-generation indazole-based therapeutics. It is strongly recommended that the synthesized compounds undergo comprehensive biological screening, including kinase profiling and broad panel cell-based assays, to fully elucidate their therapeutic potential.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (2020). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

-

A Practical, Metal-Free Synthesis of 1H-Indazoles. (2010). ACS Publications. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2011). National Institutes of Health. Retrieved from [Link]

-

Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. Retrieved from [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). National Institutes of Health. Retrieved from [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). MDPI. Retrieved from [Link]

Sources

A Prospective Analysis of N-(1H-indazol-7-yl)thiourea as a Novel Therapeutic Agent in Oncology

Abstract

The relentless pursuit of novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds with unique mechanisms of action. This technical guide provides a prospective analysis of N-(1H-indazol-7-yl)thiourea, a novel hybrid molecule combining the clinically validated indazole core with the versatile thiourea moiety. In the absence of direct experimental data for this specific compound, this document synthesizes the extensive body of literature on indazole and thiourea derivatives to build a scientifically grounded hypothesis for its therapeutic potential in oncology. We will explore its plausible synthesis, hypothesize its mechanism of action, and propose a comprehensive preclinical development plan to validate its efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation cancer therapeutics.

Introduction: The Rationale for a Hybrid Approach

The landscape of cancer therapy is continually evolving, with a significant emphasis on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Two pharmacophores that have independently demonstrated considerable promise in this arena are the indazole and thiourea scaffolds.

The indazole core is a privileged structure in oncology, forming the backbone of several FDA-approved kinase inhibitors, including pazopanib and axitinib.[1][2][3] Its ability to engage with the ATP-binding pocket of various kinases has established it as a cornerstone in the design of targeted cancer drugs.[1][2][4]

The thiourea moiety, on the other hand, is a versatile functional group known for its diverse biological activities, including potent anticancer effects.[5] Thiourea derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms.[6][7]

The strategic combination of these two pharmacophores in This compound presents a compelling opportunity for the development of a novel anticancer agent with a potentially unique and synergistic mechanism of action. This guide will provide a prospective look into the therapeutic potential of this hybrid molecule.

The Indazole Scaffold: A Clinically Validated Kinase Inhibitor Motif

The indazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[3][8][9] In oncology, indazole derivatives have emerged as a prominent class of protein kinase inhibitors.[2]

Key attributes of the indazole scaffold in oncology include:

-

Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as VEGFR, PDGFR, and FGFR.[1][2][4]

-

Clinical Success: The clinical success of drugs like pazopanib (Votrient®) and axitinib (Inlyta®) underscores the therapeutic value of the indazole scaffold in treating renal cell carcinoma and other solid tumors.[1][2]

-

Structural Versatility: The indazole core can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity.

The Thiourea Moiety: A Driver of Diverse Anticancer Activity

The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a key component in a multitude of biologically active compounds.[5] Its ability to form strong hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological profile.

Anticancer properties associated with the thiourea moiety include:

-

Induction of Apoptosis: Numerous thiourea derivatives have been reported to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6]

-

Enzyme Inhibition: The thiourea group can act as a pharmacophore to inhibit various enzymes that are overexpressed or hyperactive in cancer cells.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned based on established methods for the synthesis of thiourea derivatives from primary amines.[10][11] The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 7-amino-1H-indazole

The starting material, 7-nitro-1H-indazole, can be reduced to 7-amino-1H-indazole using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.

Step 2: Formation of the Thiourea Moiety

The resulting 7-amino-1H-indazole can then be reacted with a thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole, followed by treatment with ammonia to yield the target compound, this compound.

Detailed Experimental Protocol:

Materials:

-

7-nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Reduction of 7-nitro-1H-indazole:

-

To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.

-

Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-amino-1H-indazole.

-

-

Synthesis of this compound:

-

Dissolve 7-amino-1H-indazole in anhydrous tetrahydrofuran (THF).

-

Add 1,1'-thiocarbonyldiimidazole in one portion and stir the mixture at room temperature for 1-2 hours.

-

Monitor the formation of the isothiocyanate intermediate by TLC.

-

Cool the reaction mixture to 0°C and add an excess of concentrated ammonium hydroxide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

-

Hypothesized Mechanism of Action

By integrating the known pharmacological activities of its constituent scaffolds, we can hypothesize that this compound may exert its anticancer effects through a multi-targeted mechanism. A plausible signaling pathway that this compound could modulate is the receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized signaling pathway modulated by this compound.

We postulate that this compound could act as a dual inhibitor:

-

Kinase Inhibition: The indazole moiety may target the ATP-binding site of key receptor tyrosine kinases like VEGFR and FGFR, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This would lead to a reduction in cancer cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: The thiourea group could independently or synergistically induce apoptosis by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins.

Proposed Preclinical Research and Development Plan

To validate the therapeutic potential of this compound, a systematic and rigorous preclinical evaluation is necessary. The following experimental workflow is proposed:

Caption: Proposed preclinical experimental workflow for this compound.

In Vitro Studies

| Assay | Objective | Methodology |

| Cytotoxicity Screening | To determine the anti-proliferative activity against a panel of cancer cell lines. | MTT or SRB assays on cell lines representing various cancer types (e.g., lung, breast, colon, leukemia). |

| Apoptosis and Cell Cycle Analysis | To investigate the induction of apoptosis and cell cycle arrest. | Flow cytometry using Annexin V/Propidium Iodide staining and cell cycle analysis by DNA content. |

| Kinase Inhibition Assays | To identify and quantify the inhibitory activity against specific kinases. | Biochemical assays using purified kinases and cellular assays to assess the inhibition of kinase phosphorylation in cells. |

| Mechanism of Action Studies | To elucidate the molecular mechanism of action. | Western blotting to analyze the expression levels of key proteins in the hypothesized signaling pathways. |

In Vivo Studies

| Study | Objective | Methodology |

| Xenograft Tumor Models | To evaluate the in vivo antitumor efficacy. | Subcutaneous implantation of human cancer cells into immunodeficient mice, followed by treatment with the compound. |

| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties. | Administration of the compound to rodents and analysis of drug concentration in plasma and tissues over time. |

| Toxicology Studies | To assess the safety profile of the compound. | Acute and repeated-dose toxicity studies in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. |

Potential Therapeutic Indications and Future Perspectives

Based on the hypothesized mechanism of action targeting key RTKs, this compound could have therapeutic potential in a range of solid tumors that are dependent on these signaling pathways for their growth and survival. These may include:

-

Renal Cell Carcinoma

-

Hepatocellular Carcinoma

-

Non-Small Cell Lung Cancer

-

Breast Cancer

The development of this compound as a clinical candidate will require a comprehensive lead optimization program to enhance its potency, selectivity, and pharmacokinetic properties while minimizing off-target toxicities. Future research should also focus on identifying predictive biomarkers to select patients who are most likely to respond to this novel agent.

Conclusion

This compound represents a promising, albeit unexplored, chemical entity with the potential for significant therapeutic value in oncology. By rationally combining the clinically validated indazole scaffold with the versatile thiourea moiety, this hybrid molecule may offer a multi-targeted approach to cancer therapy. The prospective analysis presented in this guide provides a strong scientific rationale and a clear roadmap for the preclinical investigation of this novel compound. Further experimental validation is warranted to unlock the full therapeutic potential of this compound in the fight against cancer.

References

- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed.

- Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - PMC - NIH.

- Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Publishing.

- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.

- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC - NIH.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI.

- Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - NIH.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

- Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - ResearchGate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Indazole Derivatives: Promising Anti-tumor Agents - PubMed.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI.

- (PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv.

- Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E - Frontiers.

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E [frontiersin.org]

Methodological & Application

Application Note & Protocol: Synthesis of N-(1H-Indazol-7-yl)thiourea via Reaction of 7-Aminoindazole with Ammonium Thiocyanate

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of N-(1H-indazol-7-yl)thiourea, a valuable scaffold in medicinal chemistry. The protocol outlines the reaction of 7-aminoindazole with ammonium thiocyanate. This application note is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines to ensure reproducible and reliable results.

Introduction: The Significance of Indazolyl Thioureas

The 1H-indazole core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties[1]. The incorporation of a thiourea moiety (-NH-C(S)-NH-) often enhances the therapeutic potential of a molecule. Thiourea derivatives are known to form stable hydrogen bonds with biological targets like enzymes and receptors, making them crucial pharmacophores in drug design[2][3]. Their applications are extensive, ranging from anticancer agents to agrochemicals[4][5][6].

This protocol details a reliable method for synthesizing this compound. The synthesis proceeds through the reaction of a primary amine (7-aminoindazole) with an isothiocyanate, which is generated in situ from ammonium thiocyanate[7]. This approach avoids the handling of potentially toxic and unstable isothiocyanate reagents directly, offering a safer and more practical laboratory procedure.

Reaction Mechanism and Rationale

The overall transformation involves a two-step, one-pot process. The key is the in situ generation of an electrophilic isothiocyanate species, which is then attacked by the nucleophilic amino group of 7-aminoindazole.

Step 1: Formation of the Isothiocyanate Intermediate While ammonium thiocyanate ([NH₄]⁺[SCN]⁻) itself is not directly reactive with the amine, it can be converted into a reactive isothiocyanate. In many procedures, this is achieved by reacting it with an acid chloride to form an acyl isothiocyanate[7]. A related approach involves the thermal isomerization of ammonium thiocyanate to thiourea, though this requires high temperatures[8]. For the reaction with an amine, the process is typically facilitated by acidic conditions which promote the formation of isothiocyanic acid (HN=C=S), the key electrophile.

Step 2: Nucleophilic Attack by 7-Aminoindazole The primary amino group (-NH₂) on the 7-aminoindazole molecule acts as a nucleophile. It attacks the electrophilic carbon atom of the in situ generated isothiocyanate. This addition reaction forms the thiourea linkage, resulting in the desired product, this compound.

Caption: Proposed reaction mechanism for thiourea synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| 7-Aminoindazole (C₇H₇N₃) | ≥98% | Sigma-Aldrich, Oakwood Chemicals |

| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Fisher Scientific |

| Ethanol (C₂H₅OH) | Reagent Grade | VWR |

| Deionized Water (H₂O) | - | In-house |

| Equipment | Description |

| Round-bottom flask | 100 mL, with ground glass joint |

| Reflux condenser | With appropriate joint size |

| Magnetic stirrer and stir bar | Teflon-coated |

| Heating mantle or oil bath | With temperature control |

| Buchner funnel and filter flask | For vacuum filtration |

| Glassware | Beakers, graduated cylinders, etc. |

| TLC plates | Silica gel F₂₅₄ |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-aminoindazole (e.g., 1.33 g, 10.0 mmol, 1.0 equiv).

-

Add glacial acetic acid (20 mL). Stir the mixture to dissolve the starting material. Some gentle warming may be required.

-

Scientist's Note: Acetic acid serves as both the solvent and a catalyst, facilitating the formation of the reactive isothiocyanate species.

-

-

Reagent Addition:

-

Once the 7-aminoindazole is dissolved, add ammonium thiocyanate (0.91 g, 12.0 mmol, 1.2 equiv) to the flask in one portion.

-

Rationale: A slight excess of ammonium thiocyanate is used to ensure the complete conversion of the limiting reagent, 7-aminoindazole.

-

-

Reaction Conditions:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring for 3-4 hours[9].

-

Scientist's Note: Heating is crucial for the efficient in situ generation of the isothiocyanate and to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A precipitate should form.

-

Rationale: The product is insoluble in water, while excess reagents and acetic acid are soluble. This step allows for the precipitation and initial purification of the product.

-

Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with copious amounts of cold water to remove any residual acetic acid and unreacted ammonium thiocyanate.

-

-

Purification and Drying:

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, and finally in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

7-Aminoindazole: May cause skin and eye irritation. Handle with care.

-

Ammonium Thiocyanate: Harmful if swallowed, inhaled, or in contact with skin[10][11]. Prolonged exposure may affect the nervous system[12]. Avoid creating dust[10][13]. Do not eat, drink, or smoke in the handling area[11][13].

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with adequate ventilation.

All waste should be disposed of according to institutional and local environmental regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the indazole ring protons and the N-H protons of the thiourea group. The integration should match the expected number of protons. |

| ¹³C NMR | A peak around 180-185 ppm characteristic of the C=S carbon, along with signals for the aromatic carbons of the indazole ring. |

| FT-IR | Characteristic N-H stretching vibrations (around 3400-3200 cm⁻¹), C=S stretching (around 1300-1100 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₈N₄S). |

| Melting Point | A sharp melting point is indicative of high purity. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction. | Ensure the reaction was refluxed for the specified time at the correct temperature. Check the purity of starting materials. |

| Loss during work-up. | Ensure the product is fully precipitated before filtration. Avoid using excessive solvent during recrystallization. | |

| Impure Product | Incomplete washing. | Wash the crude product thoroughly with cold water to remove all acetic acid and salts. |

| Inefficient recrystallization. | Ensure the correct solvent system is used. Allow for slow cooling to promote the formation of pure crystals. |

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound, a key intermediate for drug discovery and development. By explaining the rationale behind each step and adhering to strict safety standards, this guide enables researchers to confidently perform this valuable chemical transformation.

References

-

Roxana, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

-

de Oliveira, R. N., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, B., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]

-

Sakai, K., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available at: [Link]

-

Wang, L., et al. (2020). Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. ResearchGate. Available at: [Link]

- Google Patents. (2018). Method for preparing 1H-indazole derivative. CN107805221A.

-

Sureshbabu, P., & Park, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Ammonium thiocyanate. Available at: [Link]

-

Raval, D. K., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Al-Asadi, R. H., et al. (2022). Mechanism of reaction of ammonium thiocyanate with benzoyl chloride forming thiourea benzamide derivatives. ResearchGate. Available at: [Link]

-

Kozlov, A. Y., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

-

Thakur, A. S., et al. (2014). Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ammonium thiocyanate. National Center for Biotechnology Information. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ammonium thiocyanate solution. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. Available at: [Link]

-

ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: AMMONIUM THIOCYANATE. Available at: [Link]

-

Riccio, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

-

Wu, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]

-

RSC Publishing. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available at: [Link]

-

Khan, I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available at: [Link]

Sources

- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.ca [fishersci.ca]

- 12. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

Preparation of 1-(1H-indazol-7-yl)thiourea stock solutions

Application Note: Preparation, Optimization, and Storage of 1-(1H-indazol-7-yl)thiourea Stock Solutions

Abstract

This technical guide provides a rigorous protocol for the preparation of high-integrity stock solutions of 1-(1H-indazol-7-yl)thiourea. As a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors (e.g., [1,2,4]triazolo[1,5-a]indol-9-amines) and a bioactive scaffold in its own right, the stability and solubility of this compound are paramount for reproducible assay data. This document details the physicochemical rationale for solvent selection, step-by-step solubilization protocols, and quality control measures to prevent oxidative desulfurization and precipitation.

Physicochemical Profile & Solvent Logic

To prepare a robust stock solution, one must understand the molecular behaviors governing the solute-solvent interaction.

-

The Solute: 1-(1H-indazol-7-yl)thiourea

-

Core Structure: The indazole ring is a fused benzene and pyrazole system.[1] It exhibits tautomerism (1H- vs. 2H-), though the 1H-form is thermodynamically dominant.[1]

-

Substituent Effects: The thiourea moiety at position 7 introduces both a hydrogen bond donor/acceptor site and a potential oxidation liability (sulfur). Position 7 is sterically crowded, adjacent to the indazole N-H, potentially leading to intramolecular hydrogen bonding that reduces solubility in aqueous media.

-

Reactivity: Thioureas are nucleophilic and susceptible to oxidative desulfurization (forming ureas) or cyclization under forcing conditions.

-

-

The Solvent: Dimethyl Sulfoxide (DMSO) [2][3][4]

-

Why DMSO? We utilize DMSO (Grade: anhydrous, ≥99.9%) as the primary vehicle due to its high dielectric constant (

) and ability to disrupt the intermolecular -

The Hygroscopic Risk: DMSO is aggressively hygroscopic. Absorbed water can catalyze hydrolysis or induce precipitation of lipophilic compounds like 1-(1H-indazol-7-yl)thiourea.

-

Pre-Formulation Decision Tree

Before committing valuable material to solution, follow this logic flow to determine the target concentration (typically 10 mM or 100 mM).

Figure 1: Decision matrix for determining optimal stock concentration prior to bulk preparation.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a 10 mM stock solution suitable for -20°C storage and subsequent biological assays.

Materials Required:

-

1-(1H-indazol-7-yl)thiourea (Solid, >95% purity).

-

DMSO (Anhydrous, Cell Culture Grade).

-

Amber borosilicate glass vials (to minimize photodegradation).

-

Vortex mixer.

-

Ultrasonic water bath (optional).

Step-by-Step Methodology:

-

Molar Mass Calculation:

-

Confirm the molecular weight (MW) of your specific batch (check for salts or hydrates).

-

Standard MW (C₈H₈N₄S): ~192.24 g/mol (Note: Verify if your derivative has methyl groups, e.g., 1-methyl-1H-indazol-7-yl, MW ~206.27 g/mol ).

-

Formula:

.

-

-

Weighing (Gravimetric Precision):

-

Weigh approximately 2–5 mg of the compound into a tared amber vial. Record the exact mass (e.g., 2.4 mg).

-

Critical: Do not target a specific volume yet. Calculate the volume of DMSO required based on the mass weighed.

-

-

Solvent Addition:

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Example: For 2.4 mg of MW 192.24 g/mol at 10 mM:

-

-

Dissolution Mechanics:

-

Vortex: Cap tightly and vortex at medium speed for 30 seconds.

-

Visual Check: Inspect for particulates against a dark background.

-

Sonication (Conditional): If "Schlieren lines" (mixing swirls) persist or particles remain, sonicate in a water bath at ambient temperature for 5 minutes. Warning: Do not allow the water bath to heat up (>37°C), as thermal energy can degrade thioureas.

-

-

Quality Assurance (Self-Validation):

-

Centrifuge the vial briefly (1000 x g, 1 min). If a pellet forms, the compound is not fully soluble at this concentration.[5] Dilute to 5 mM and repeat.

-

Protocol B: Storage and Stability Management

Improper storage is the leading cause of "inactive" compounds in screening decks.

The "Freeze-Thaw" Hazard: DMSO freezes at ~18.5°C. Repeated freezing and thawing causes micro-precipitation and water condensation.

Storage Workflow:

Figure 2: The "Single-Use" Aliquot Strategy to maintain compound integrity.

Key Storage Rules:

-

Aliquot Immediately: Never store the bulk solution in one bottle. Split into 50–100 µL aliquots in polypropylene or glass microtubes.

-

Temperature: Store at -20°C for up to 6 months, or -80°C for >1 year.

-

Desiccation: Store vials inside a secondary container (box) with silica gel packets to prevent moisture ingress during freezer opening.

Troubleshooting & QC Data

Common Issues Table:

| Observation | Probable Cause | Corrective Action |

| Precipitate upon thawing | DMSO supercooling or moisture absorption. | Warm to 37°C for 5 mins, vortex. If solid remains, filter (0.2 µm) and re-check concentration via UV. |

| Yellowing of solution | Oxidation of thiourea to urea or disulfide. | Discard. Check purity by LC-MS. Ensure headspace was nitrogen-purged if possible. |

| Cytotoxicity in assay | DMSO concentration too high (>0.5%). | Ensure final assay concentration of DMSO is <0.1%.[6] Include a "DMSO-only" control. |

Safety Note: Thiourea derivatives can be goitrogenic (interfere with iodine uptake in the thyroid). DMSO is a penetrant carrier, meaning it can carry dissolved toxins through the skin. Always wear nitrile gloves and work in a fume hood.

References

-

PubChem. 1-methyl-1H-indazol-7-amine (Related Structure Properties). National Library of Medicine. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3] Journal of Biomolecular Screening. Available at: [Link]

-

Emulate Bio. Compound Treatment Solution Preparation and Treatment Protocol. Available at: [Link][2][4][6][7][8][9][10][11][12][13][14]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. emulatebio.com [emulatebio.com]

- 7. file.selleckchem.com [file.selleckchem.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. mdpi.com [mdpi.com]

- 11. quora.com [quora.com]

- 12. caribjscitech.com [caribjscitech.com]

- 13. 1-methyl-1H-indazol-7-amine | C8H9N3 | CID 18545442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solvent selection for recrystallization of N-(1H-indazol-7-yl)thiourea

Application Note: Solvent Selection & Recrystallization Protocol for N-(1H-indazol-7-yl)thiourea

Executive Summary & Chemical Context

This guide provides a rigorous, evidence-based protocol for the solvent selection and recrystallization of This compound (CAS: 381211-75-2).[1][2]

The purification of this compound presents a unique challenge due to its amphiphilic electronic structure.[1][2] The molecule contains a 1H-indazole core (aromatic, capable of

Critical Critical Quality Attribute (CQA): Purity >98% (HPLC) with removal of specific impurities such as 7-aminoindazole (starting material) and potential oxidative desulfurization byproducts (ureas).

Physicochemical Profiling & Solvent Strategy

To select the correct solvent, we must analyze the solute-solvent interactions.[1] this compound exhibits "Brick-and-Mortar" crystal packing potential, where the planar indazole rings stack and the thiourea tails interlock via hydrogen bonds.[1][2]

Solubility Prediction Matrix

| Solvent Class | Interaction Mechanism | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability Rating |

| Alcohols (EtOH, IPA) | H-bond disruption via OH groups; matches thiourea polarity.[1][2] | High | Low | Excellent |

| Polar Aprotic (DMSO, DMF) | Strong dipole interactions; solubilizes indazole NH.[1][3][2] | Very High | High | Poor (Yield loss) |

| Esters (EtOAc) | Moderate polarity; weak H-bond acceptor.[1][2] | Moderate | Very Low | Good (Anti-solvent) |

| Hydrocarbons (Hexane) | Van der Waals only.[1][2] | Negligible | Negligible | Anti-solvent only |

| Water | Hydrophobic effect on Indazole ring dominates.[1][2] | Low | Insoluble | Anti-solvent only |

Expert Insight: While DMSO is a universal solvent for indazoles, it is difficult to remove.[1][3][2] Therefore, Class 3 solvents (Ethanol/Isopropanol) are the primary candidates, often modified with water or heptane as anti-solvents to modulate yield.[1][3]

Protocol A: Systematic Solvent Screening (The "Self-Validating" Step)[1][3]

Do not skip this step. Batch-to-batch variation in impurity profiles can alter solubility.[1][2] This micro-scale screen validates the solvent choice before bulk processing.[1][2]

Materials: 5 x 20mL Scintillation Vials, Heating Block (80°C), 100mg of Crude this compound per vial.

-

Preparation: Add 100mg of crude solid to each vial.

-

Solvent Addition: Add 1.0 mL of the following solvents to separate vials:

-

Thermal Stress: Heat to reflux (or 80°C).[1][2] Observe dissolution.

-

Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.

-

Validation Criteria:

Protocol B: Bulk Recrystallization Execution

Based on historical data for aryl thioureas, Ethanol (EtOH) or Ethanol/Water is the highest probability system.[1][3][2] The following procedure assumes Ethanol as the primary solvent.

Step-by-Step Methodology

1. Dissolution (The Saturation Point) [1][3][2]

-

Place crude this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Ethanol (approx. 10-15 mL per gram of solid).[1][2] Note: Start with less; you can always add more.

-

Heat the mixture to a gentle reflux (approx. 78°C).

-

Critical Decision Point:

2. Nucleation Control (The Cooling Phase)

-

Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.[1][3]

-

Seeding (Optional but Recommended): At approx. 40-50°C, add a tiny crystal of pure product to induce ordered lattice formation.[1][3][2]

-

Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

3. Isolation & Washing [1][3][4]

-

Filter the crystals using vacuum filtration (Buchner funnel).[1][2]

-

The Wash: Wash the filter cake with cold Ethanol (-20°C).

-

Displacement: If a non-polar anti-solvent (e.g., Hexane/Heptane) was used in the mother liquor, a final wash with that non-polar solvent helps remove sticky mother liquor.[1][3]

4. Drying

-

Dry the solid in a vacuum oven at 40-50°C for 12 hours.

-

Caution: Thioureas can decompose at very high temperatures; do not exceed 60°C.[1][2]

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logic flow for solvent selection and the experimental workflow.

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for determining the optimal solvent system based on solubility behavior.

Figure 2: Recrystallization Workflow

Caption: Step-by-step unit operations for the purification process.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Oiling Out (Liquid separates instead of crystals) | Solvent is too polar or temperature dropped too fast.[1][2] | Re-heat to dissolve.[1][2] Add seed crystals. Add a small amount of a more polar solvent (e.g., Methanol) to stabilize the solution, then cool very slowly.[1][3] |

| No Precipitation | Product is too soluble.[1][2] | 1. Concentrate the solution by rotary evaporation (remove 50% vol).2. Add water dropwise (Anti-solvent) until turbidity persists, then warm to clear and cool again.[1][3][2] |

| Low Purity | Impurities co-crystallizing.[1][2] | The cooling was likely too fast. Repeat the recrystallization with a larger volume of solvent (more dilute) to keep impurities in the mother liquor.[1][2] |

| Colored Crystals | Oxidation products.[1][2] | Add activated charcoal (5% w/w) during the hot dissolution step, stir for 10 mins, then hot filter. |

References

-

General Thiourea Properties & Solubility

-

Recrystallization of Indazole Derivatives

-

Purification of Heterocyclic Thioureas

- Compound Specific Data

Sources

- 1. dea.gov [dea.gov]

- 2. N-(1-methyl-1H-indazol-5-yl)thiourea | C9H10N4S | CID 2768037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for N-(1H-indazol-7-yl)thiourea: Handling, Storage, and Stability Assessment

Introduction

N-(1H-indazol-7-yl)thiourea is a molecule of significant interest within contemporary drug discovery and development programs. It incorporates two key pharmacophores: the indazole ring and a thiourea moiety. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1] The thiourea functional group is also a versatile component in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby enhancing efficacy.[4][5][6] The unique electronic and structural characteristics of thiourea derivatives contribute to their diverse pharmacological activities.[4][5]

Given the potential of this compound as a candidate for further development, a thorough understanding of its handling, storage, and stability characteristics is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its lifecycle, from initial handling to its application in preclinical and clinical studies. The protocols outlined herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines.

Prudent Handling of this compound

While specific toxicity data for this compound may be limited, its chemical structure, containing both an indazole and a thiourea moiety, necessitates careful handling to minimize exposure and ensure personnel safety. The following procedures are based on best practices for handling novel chemical entities.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. At a minimum, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended for handling larger quantities or for prolonged tasks.

-

Body Protection: A properly fastened laboratory coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is essential. All handling of the solid compound should ideally be performed in a certified chemical fume hood or a ventilated balance enclosure.

Spill Management and Disposal